molecular formula C₅H₇D₄N₃O B1144658 N-Methyl-N'-nitrosopiperazine-d4 CAS No. 756524-88-6

N-Methyl-N'-nitrosopiperazine-d4

Cat. No. B1144658
CAS RN: 756524-88-6
M. Wt: 133.18
InChI Key:
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Description

“N-Methyl-N’-nitrosopiperazine-d4” is an isotope labelled analog of N-Methyl-N’-nitrosopiperazine . It is used as a reagent in the organic synthesis of several compounds, including (4-methoxyphenoxy)acetic and (3,4,5-trimethoxyphenoxy)acetic acid amides and hydrazides . These compounds display antimicrobial and anthelmintic properties and may act as potential neurotropic and cardiovascular agents .


Molecular Structure Analysis

The molecular formula of “N-Methyl-N’-nitrosopiperazine-d4” is C5 2H4 H7 N3 O . Its molecular weight is 133.185 .

Scientific Research Applications

Infectious Disease Research

“N-Methyl-N’-nitrosopiperazine-d4” is used in infectious disease research . It is a certified reference material that provides highly accurate and reliable data analysis .

Organic Synthesis

This compound is used as a reagent in the organic synthesis of several compounds . These include (4-methoxyphenoxy)acetic and (3,4,5-trimethoxyphenoxy)acetic acid amides and hydrazides .

Antimicrobial Properties

The compounds synthesized using “N-Methyl-N’-nitrosopiperazine-d4” display antimicrobial properties . This makes it a valuable tool in the development of new antimicrobial agents .

Anthelmintic Properties

In addition to antimicrobial properties, the synthesized compounds also exhibit anthelmintic properties . This suggests potential applications in the treatment of parasitic worm infections .

Neurotropic Agents

The synthesized compounds may act as potential neurotropic agents . Neurotropic agents are used to treat neurological disorders, making “N-Methyl-N’-nitrosopiperazine-d4” potentially useful in neurology research .

Cardiovascular Agents

The compounds synthesized using “N-Methyl-N’-nitrosopiperazine-d4” may also act as potential cardiovascular agents . This suggests possible applications in the treatment of cardiovascular diseases .

Cancer Research

“N-Methyl-N’-nitrosopiperazine-d4” is a useful tool for studying the metabolism and distribution of MNOP in the body . Its use in scientific research can contribute to a better understanding of the mechanisms of cancer development and progression .

Mechanism of Action

Target of Action

N-Methyl-N’-nitrosopiperazine-d4 is a deuterated version of N-Methyl-N’-nitrosopiperazine It’s known that n-methyl-n’-nitrosopiperazine, the non-deuterated form, has been associated with strong nasal carcinogenicity and genotoxicity toward nasal cells .

Mode of Action

It’s known that its non-deuterated form, n-methyl-n’-nitrosopiperazine, is a potent carcinogen and mutagen . It’s likely that the deuterated form interacts with its targets in a similar manner, causing DNA damage and mutations in cells .

Biochemical Pathways

Given its carcinogenic and mutagenic properties, it’s likely that it interferes with dna replication and repair pathways, leading to the accumulation of mutations and potentially contributing to the development of cancer .

Pharmacokinetics

The use of deuterium in drug molecules, such as n-methyl-n’-nitrosopiperazine-d4, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of N-Methyl-N’-nitrosopiperazine-d4’s action are likely to be similar to those of its non-deuterated form, N-Methyl-N’-nitrosopiperazine. This includes causing DNA damage and mutations in cells, which can lead to the development of cancer .

Action Environment

The action of N-Methyl-N’-nitrosopiperazine-d4 can be influenced by various environmental factors. For instance, it’s known to be stable under normal conditions, but can decompose under acidic conditions or in the presence of light . These factors can potentially affect the compound’s action, efficacy, and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Methyl-N'-nitrosopiperazine-d4 can be achieved through the reaction of N-methylpiperazine-d4 with nitrosating agents such as sodium nitrite and hydrochloric acid.", "Starting Materials": [ "N-methylpiperazine-d4", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Dissolve N-methylpiperazine-d4 in hydrochloric acid", "Add sodium nitrite to the solution and stir", "Maintain the reaction temperature at 0-5°C", "After completion of the reaction, neutralize the solution with sodium bicarbonate", "Extract the product with an organic solvent such as ether or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain N-Methyl-N'-nitrosopiperazine-d4" ] }

CAS RN

756524-88-6

Molecular Formula

C₅H₇D₄N₃O

Molecular Weight

133.18

synonyms

1-Methyl-4-nitrosopiperazine-d4;  1-Nitroso-4-methylpiperazine-d4;  N-Nitroso-N’-methylpiperazine-d4;  NSC 523886-d4;  4-Methyl-1-nitroso-piperazine-2,2,6,6-d4

Origin of Product

United States

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